

# A Comparative Analysis of Patient-Reported Outcomes in Sativex® (Nabiximols) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sativex  |           |
| Cat. No.:            | B1676899 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcomes (PROs) in clinical trials of **Sativex**® (nabiximols) against alternative treatments for Multiple Sclerosis (MS)-related spasticity and neuropathic pain. The objective is to offer a clear, data-driven overview of the experimental evidence, focusing on the patient's perspective of treatment efficacy and tolerability.

# Part 1: Sativex® for Multiple Sclerosis (MS) Spasticity

**Sativex**®, an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), is approved as an add-on treatment for moderate to severe spasticity in MS patients who have not responded adequately to other anti-spasticity medications.[1] Standard first-line treatments for MS spasticity include baclofen and tizanidine.

#### **Quantitative Comparison of Patient-Reported Outcomes**

The following table summarizes the key PROs from clinical trials of **Sativex**®, baclofen, and tizanidine in patients with MS spasticity.



| Patient-Reported Outcome (PRO)                   | Sativex®<br>(Nabiximols)                                                                                                                  | Baclofen                                                                                                 | Tizanidine                                                                                  |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Spasticity Severity (0-<br>10 NRS)               | Significant reduction from baseline. In one study, a ≥30% improvement was seen in 77.4% of patients on Sativex® vs. 32.1% on placebo. [2] | Improvements in various measures of spasticity have been shown in placebocontrolled studies.[3]          | Patient diaries showed a significant reduction in spasms and clonus compared to placebo.[5] |
| Pain Severity (0-10<br>NRS)                      | Significant reduction in spasticity-related pain. One trial showed a significant improvement with a p-value of 0.0013 vs. placebo.[2]     | Data on specific pain reduction from PROs in MS spasticity trials is less consistently reported.         | Some studies report subjective improvement in pain.                                         |
| Sleep<br>Quality/Disturbance<br>(NRS)            | Significant improvement in sleep quality.[6]                                                                                              | Less evidence from specific PROs in MS spasticity trials.                                                | Limited data from PROs on sleep quality.                                                    |
| Patient Global<br>Impression of Change<br>(PGIC) | Significantly more patients reported improvement compared to placebo.  [7]                                                                | Patient perception of improvement has been noted.                                                        | Patients reported significantly better scores in overall efficacy assessment.               |
| Quality of Life                                  | Improvements in quality of life measures have been reported.[8]                                                                           | High rates of discontinuation suggest a low success rate in improving quality of life for many patients. | Improvements in quality of life have been noted in some studies.                            |

NRS: Numerical Rating Scale



#### **Experimental Protocols**

- Design: A two-phase, double-blind, placebo-controlled, randomized clinical trial.
- Phase A (4 weeks, open-label): 191 patients with moderate to severe MS spasticity, resistant to other medications, received Sativex® as an add-on therapy. Initial responders (≥20% improvement in spasticity NRS) were identified.
- Phase B (12 weeks, double-blind): 106 initial responders were randomized to receive either
   Sativex® or placebo, in addition to their optimized standard antispasticity treatment.
- Primary Outcome: Proportion of patients with a ≥30% improvement in the spasticity NRS from baseline to week 12.
- Patient Population: Adults with moderate to severe MS spasticity who had an inadequate response to other antispasticity medications.
- Design: A 15-week, multicenter, randomized, double-blind, placebo-controlled trial.
- Phases:
  - Baseline (2 weeks)
  - Titration (3 weeks): Tizanidine dose was increased from 2 mg to a maximum of 36 mg per day.
  - Plateau (9 weeks): Patients remained on their maximum tolerated dose.
  - Tapering (1 week)
- Primary Outcomes: Muscle tone (Ashworth Scale) and frequency/type of muscle spasms (patient diaries).
- Patient Population: Patients with spasticity secondary to MS.

#### **Experimental Workflow: Sativex® SAVANT Trial**





Click to download full resolution via product page

Caption: Workflow of the Sativex® SAVANT clinical trial for MS spasticity.

#### Part 2: Sativex® for Neuropathic Pain

**Sativex**® has also been investigated for the treatment of various types of neuropathic pain. Common first-line treatments for neuropathic pain include gabapentin and pregabalin.

### **Quantitative Comparison of Patient-Reported Outcomes**

The following table summarizes key PROs from clinical trials of **Sativex**®, gabapentin, and pregabalin in patients with neuropathic pain.



| Patient-Reported Outcome (PRO)                   | Sativex®<br>(Nabiximols)                                                                                                               | Gabapentin                                                                         | Pregabalin                                                      |
|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Pain Intensity (NRS or<br>VAS)                   | Significant reductions in pain intensity have been reported in some studies.[9] One study showed a 22% reduction in pain intensity.[9] | Significant reduction in average daily pain diary scores compared to placebo. [10] | Significant improvements in pain severity.[11]                  |
| Sleep<br>Interference/Quality<br>(NRS/MOS-Sleep) | Significant improvement in sleep quality.[9]                                                                                           | Improvements in sleep interference noted.[12]                                      | Significant improvements in sleep disturbances.[11]             |
| Patient Global<br>Impression of Change<br>(PGIC) | Significant improvements reported by patients. [12]                                                                                    | Significant differences in favor of gabapentin for PGIC.[10]                       | Data not consistently reported in the reviewed studies.         |
| Quality of Life (e.g.,<br>SF-36, EQ-5D)          | Improvements in quality of life measures have been observed.[10]                                                                       | Significant improvements in several domains of the SF-36 Health Survey.[10]        | Substantial improvements in health-related quality of life.[11] |
| Anxiety and<br>Depression (HADS)                 | Mixed results on improvements in anxiety and depression.                                                                               | Data not consistently reported in the reviewed studies.                            | Inconsistent improvements in anxiety and depression.[13]        |

NRS: Numerical Rating Scale; VAS: Visual Analogue Scale; MOS-Sleep: Medical Outcomes Study Sleep Scale; SF-36: Short Form-36 Health Survey; EQ-5D: EuroQol-5 Dimensions; HADS: Hospital Anxiety and Depression Scale

#### **Experimental Protocols**

• Design: A 5-week, randomized, double-blind, placebo-controlled, parallel-group trial.



- Procedure: Patients self-titrated the dose of Sativex® or placebo. Each spray delivered 2.7 mg of THC and 2.5 mg of CBD, with a maximum of 48 sprays per 24 hours.
- Primary Outcome: Reduction in pain intensity on a Numerical Rating Scale (NRS).
- Patient Population: Patients with peripheral neuropathic pain.
- Design: An 8-week, double-blind, randomized, placebo-controlled trial.
- Procedure: Gabapentin was administered in three divided doses, titrated from 900 mg/day up to a maximum of 2400 mg/day by the end of week 5.
- Primary Outcome: Change in the average daily pain diary score from baseline to the final week.
- Patient Population: Patients with a wide range of neuropathic pain syndromes.

## Logical Relationship: Treatment Options for Neuropathic Pain



Click to download full resolution via product page

Caption: Treatment pathway for neuropathic pain, indicating **Sativex**®'s position.

#### Conclusion







Patient-reported outcomes are crucial in evaluating the clinical effectiveness of treatments for chronic conditions like MS spasticity and neuropathic pain. The available data from clinical trials suggest that **Sativex**® can lead to significant improvements in key PROs, including spasticity, pain, and sleep quality, for patients who have not found relief with first-line therapies. [2][6][9]

For MS spasticity, **Sativex**® has demonstrated a clinically meaningful improvement in a significant proportion of patients who had an initial positive response to the treatment.[2] In the context of neuropathic pain, **Sativex**® has shown efficacy in reducing pain intensity and improving sleep, though its impact on mood and overall quality of life can be more variable.[9] [11][13]

Direct comparative trials between **Sativex**® and other active treatments using PROs as primary endpoints are limited. The existing evidence primarily positions **Sativex**® as a valuable add-on or later-line treatment option. Future research should focus on head-to-head comparisons to better delineate the relative patient-perceived benefits of **Sativex**® against standard-of-care treatments. This will enable more informed clinical decision-making and personalized treatment strategies for patients suffering from these debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical effectiveness of oral treatments for spasticity in multiple sclerosis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -NCBI Bookshelf [ncbi.nlm.nih.gov]



- 5. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind, placebo-controlled trial. US Tizanidine Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-reported benefits from nabiximols treatment in multiple sclerosis-related spasticity exceed conventional measures PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. Effect of nabiximols oromucosal spray (Sativex®) on symptoms associated with multiple sclerosis-related spasticity: a case series PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are Cannabis-Based Medicines a Useful Treatment for Neuropathic Pain? A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. SUMMARY OF EVIDENCE Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-Reported Outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Patient-Reported Outcomes in Sativex® (Nabiximols) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#validating-patient-reported-outcomes-in-sativex-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com